molecular formula C13H23NO4 B12047016 4-Oxiranylmethoxy-piperidine-1-carboxylic acid tert-butyl ester

4-Oxiranylmethoxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12047016
M. Wt: 257.33 g/mol
InChI Key: XYOKTTJFKNPBRF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate, AldrichCPR: is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound features a tert-butyl group, an oxirane (epoxide) ring, and a piperidinecarboxylate moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate typically involves the reaction of tert-butyl 4-hydroxy-1-piperidinecarboxylate with an epoxide precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the formation of the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate exerts its effects involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with various molecular targets. This reactivity makes it useful in modifying biological molecules and studying enzyme-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-hydroxy-1-piperidinecarboxylate: A precursor in the synthesis of tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate.

    tert-Butyldimethyl(oxiran-2-ylmethoxy)silane: Another compound featuring an oxirane ring, used in similar synthetic applications.

    N,N-Diglycidyl-4-glycidyloxyaniline: A compound with multiple oxirane rings, used in the production of epoxy resins.

Uniqueness

tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate is unique due to its combination of a tert-butyl group, an oxirane ring, and a piperidinecarboxylate moiety. This structure imparts specific reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its importance in scientific research.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 4-(oxiran-2-ylmethoxy)piperidine-1-carboxylate

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(15)14-6-4-10(5-7-14)16-8-11-9-17-11/h10-11H,4-9H2,1-3H3

InChI Key

XYOKTTJFKNPBRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2CO2

Origin of Product

United States

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